2-(1-Aminopropyl)-6-bromo-4-chlorophenol
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Overview
Description
2-(1-Aminopropyl)-6-bromo-4-chlorophenol is an organic compound that features a bromine and chlorine atom attached to a phenol ring, along with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol typically involves the bromination and chlorination of a phenol derivative, followed by the introduction of the aminopropyl group. One common method involves the following steps:
Bromination and Chlorination: The phenol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
Aminopropylation: The halogenated phenol is then reacted with 1-aminopropane under basic conditions to introduce the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The halogen atoms may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-chlorophenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(1-Aminopropyl)-6-bromo-phenol: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-(1-Aminopropyl)-4-bromo-6-chlorophenol: Similar structure but with different positioning of the halogen atoms.
Uniqueness
2-(1-Aminopropyl)-6-bromo-4-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11BrClNO |
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Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
QYKCDUWLAFEYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Cl)Br)O)N |
Origin of Product |
United States |
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